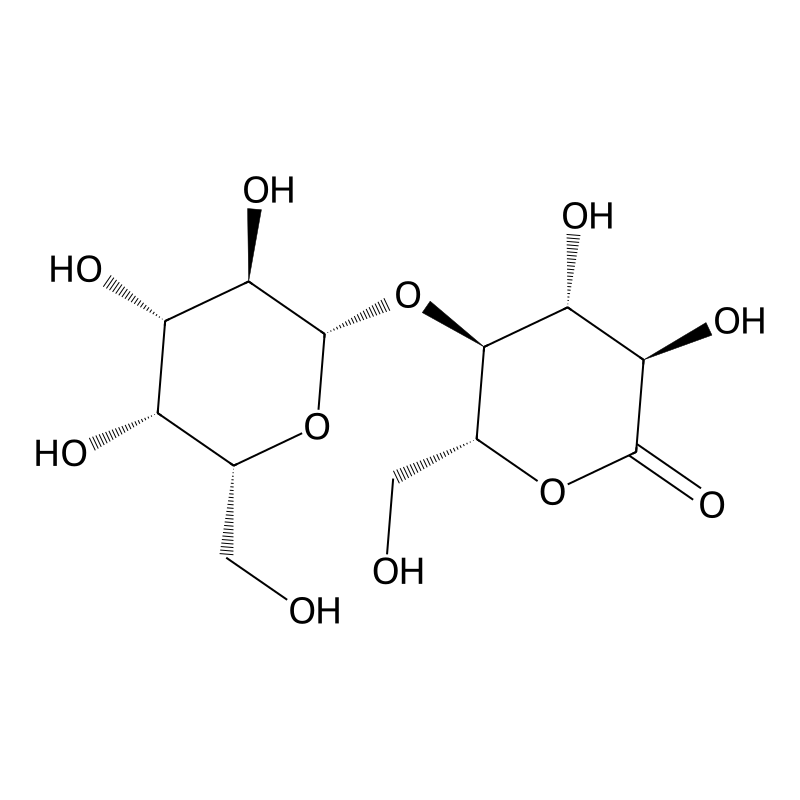

Lactobionic acid delta-lactone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Lactobionic acid delta-lactone is a cyclic ester derived from lactobionic acid, which itself is a disaccharide formed from the oxidation of lactose. The compound has the molecular formula and a molecular weight of approximately 340.28 g/mol. It is characterized by its crystalline structure and is soluble in water, making it suitable for various applications in biochemistry and food sciences. Lactobionic acid delta-lactone exhibits unique properties due to its structure, which includes both a galactose and gluconic acid moiety, contributing to its biological activities and potential therapeutic uses .

Lactobionic acid and its delta-lactone form have demonstrated various biological activities. They are known for their ability to bind to asialoglycoprotein receptors, facilitating cellular uptake and potentially enhancing drug delivery systems. Moreover, studies have indicated that lactobionic acid delta-lactone possesses antioxidant properties and may play a role in modulating immune responses. These characteristics make it a candidate for therapeutic applications in areas such as cancer treatment and liver disease management .

The synthesis of lactobionic acid delta-lactone typically involves the oxidation of lactose, which can be achieved through various methods including:

- Electrolytic Oxidation: This method utilizes electrolysis in an aqueous solution of lactose with catalysts such as iodine or bromine to convert lactose into lactobionic acid and subsequently into its delta-lactone form.

- Chemical Oxidation: Chemical oxidants can also be employed to facilitate the conversion of lactose directly into lactobionic acid before cyclization into the lactone.

- Dehydration Processes: Following the formation of lactobionic acid, dehydration techniques with solvents like dioxane may be used to yield the delta-lactone in crystalline form .

Lactobionic acid delta-lactone has a variety of applications across different fields:

- Food Industry: It is used as an alternative to glucono-delta-lactone in dairy products for gel formation and influencing fermentation processes.

- Pharmaceuticals: Due to its ability to enhance drug delivery and stability, it is explored in drug formulation and targeted therapy.

- Cosmetics: Its moisturizing properties make it a valuable ingredient in skincare products .

Research on the interactions of lactobionic acid delta-lactone with other biomolecules has highlighted its potential as a drug carrier. Studies indicate that it can enhance the solubility and bioavailability of poorly soluble drugs by forming complexes or micelles. Additionally, its interaction with cell surface receptors has implications for targeted drug delivery systems, particularly in oncology .

Lactobionic acid delta-lactone shares structural similarities with several other compounds. Here are some notable comparisons:

| Compound | Structure Features | Unique Aspects |

|---|---|---|

| Lactobionic Acid | Disaccharide (galactose + gluconic acid) | Non-cyclic; used primarily for its osmotic properties |

| Glucono-delta-Lactone | Derived from gluconic acid | More commonly used in food applications; less soluble |

| Galacto-oligosaccharides | Oligosaccharide structure | Prebiotic properties; promotes gut health |

| Lactulose | Synthetic disaccharide (fructose + galactose) | Used primarily as a laxative; different sugar composition |

Lactobionic acid delta-lactone's unique cyclic structure differentiates it from these compounds, providing distinct functional properties that are advantageous in specific applications such as drug delivery and food science .

Enzymatic Biocatalysis Using Microbial Dehydrogenases

Enzymatic biocatalysis represents one of the most efficient and selective approaches for the production of lactobionic acid delta-lactone from lactose substrates [6] [10]. The process fundamentally involves the oxidation of lactose through specific dehydrogenase enzymes, which catalyze the formation of lactobiono-delta-lactone as an intermediate product that subsequently hydrolyzes to lactobionic acid under aqueous conditions [6] [10].

The most extensively studied enzymatic systems utilize cellobiose dehydrogenase and laccase enzymes in combination with redox mediators [6]. Research has demonstrated that the multi-enzymatic system consisting of cellobiose dehydrogenase from Phanerochaete chrysosporium and copper laccase from Cerrena unicolor achieves remarkable conversion efficiencies when supplemented with appropriate electron mediators [6]. The addition of 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) as a redox mediator significantly enhances the oxidation process, yielding lactobionic acid concentrations of 21.28 millimolar with conversion efficiencies reaching 42.56 percent after 24 hours at 50 degrees Celsius [6].

Alternative mediator systems employing 2,6-dichlorophenolindophenol demonstrate lower but still substantial conversion rates, producing 12.97 millimolar lactobionic acid with 25.94 percent conversion efficiency under identical conditions [6]. The absence of redox mediators results in considerably reduced performance, with only 6.29 millimolar lactobionic acid production and 13 percent conversion efficiency [6].

Quinoprotein glucose dehydrogenase represents another critical enzyme class for lactobionic acid production [14]. Research on Pseudomonas taetrolens has identified membrane-bound glucose dehydrogenase as the primary lactose-oxidizing enzyme, with homologous expression in recombinant systems achieving lactobionic acid productivity of 8.70 grams per liter per hour [14]. Similarly, Enterobacter cloacae possesses two distinct glucose dehydrogenase genes, both demonstrating lactose-oxidizing activity when expressed in Escherichia coli systems supplemented with pyrroloquinoline quinone [14].

A novel lactose oxidase from Myrmecridium flexuosum has been characterized as a zinc-containing enzyme with molecular weight of 47.2 kilodaltons [19]. This enzyme exhibits optimal activity at pH 7.5 and 40 degrees Celsius, demonstrating relative activities of 100 percent for lactose, 83 percent for cellobiose, and 4 percent for maltose [19]. The kinetic parameters reveal apparent Michaelis constant values of 0.076 millimolar for lactose with catalytic efficiency of 1278 per second per millimolar [19].

Table 1: Enzymatic Biocatalysis Production Data

| Enzyme System | Temperature (°C) | Lactobionic Acid Concentration (mM) | Conversion Efficiency (%) | Reaction Time (h) | Reference |

|---|---|---|---|---|---|

| Cellobiose Dehydrogenase + Copper Laccase + ABTS | 50 | 21.28 | 42.56 | 24 | [6] |

| Cellobiose Dehydrogenase + Copper Laccase + DCPIP | 50 | 12.97 | 25.94 | 24 | [6] |

| Cellobiose Dehydrogenase + Copper Laccase (no mediator) | 50 | 6.29 | 13 | 24 | [6] |

| Pseudomonas taetrolens Glucose Dehydrogenase | 37 | 200000 | 100 | Batch | [14] |

| Enterobacter cloacae Glucose Dehydrogenase | 37 | Variable | Variable | Batch | [14] |

| Myrmecridium flexuosum Lactose Oxidase | 40 | Not specified | Not specified | Continuous | [19] |

The enzymatic approach offers several advantages including mild reaction conditions, high selectivity, and environmental compatibility [12] [39]. Temperature requirements typically range from 30 to 50 degrees Celsius, significantly lower than chemical oxidation processes [6] [14]. The pH optima generally fall within the range of 6.5 to 7.5, facilitating downstream processing and product recovery [19] [13].

Chemocatalytic Oxidation Strategies for Lactose Conversion

Chemocatalytic oxidation represents a robust alternative for lactobionic acid delta-lactone synthesis, employing heterogeneous metal catalysts to facilitate direct aerobic oxidation of lactose under controlled conditions [15] [17]. The most successful catalyst systems involve bimetallic formulations supported on mesoporous materials, achieving exceptional conversion rates and selectivity profiles [15] [17].

Palladium-bismuth catalysts supported on Santa Barbara Amorphous-15 mesoporous silica demonstrate outstanding performance for lactose oxidation [15]. At low metal loadings of 1.02 to 0.64 percent, these catalysts achieve 96 percent lactose conversion with complete selectivity toward lactobionic acid formation under alkaline conditions at pH 9 and 65 degrees Celsius [15]. The selective deposition of bismuth on palladium surfaces enhances catalyst stability and prevents poisoning effects commonly observed with monometallic palladium systems [15].

The reaction kinetics follow Langmuir-Hinshelwood-Hougen-Watson mechanisms, incorporating competitive adsorption terms for oxygen and lactose substrates [15]. The rate equation accounts for reversible dissociative chemisorption of oxygen and reversible associative adsorption of lactose, with kinetic parameters demonstrating physically meaningful activation energies and adsorption isotherms [15].

Gold-based catalysts represent an emerging class of highly active materials for carbohydrate oxidation [17]. Gold nanoparticles supported on mesoporous silica materials, particularly when modified with cerium oxide, exhibit exceptional catalytic performance [17]. Gold catalysts supported on Santa Barbara Amorphous-15 cerium oxide composites achieve complete lactose conversion with 100 percent selectivity toward lactobionic acid after 60 minutes at optimal reaction conditions [17].

The incorporation of cerium oxide significantly enhances catalytic activity through coordination effects and modified agglomeration states of cerium atoms [17]. X-ray photoelectron spectroscopy studies reveal the coexistence of metallic and oxidized gold species on catalyst surfaces, with relative abundances following the order of metallic gold much greater than gold plus one greater than gold plus three [17].

Table 2: Chemocatalytic Oxidation Performance

| Catalyst | Temperature (°C) | pH | Lactose Conversion (%) | Lactobionic Acid Selectivity (%) | Pressure (bar) | Reference |

|---|---|---|---|---|---|---|

| Palladium-Bismuth/Santa Barbara Amorphous-15 (1.02%) | 65 | 9 | 96 | 100 | Atmospheric | [15] |

| Palladium-Bismuth/Santa Barbara Amorphous-15 (0.64%) | 65 | 9 | 96 | 100 | Atmospheric | [15] |

| Gold/Santa Barbara Amorphous-15-Cerium Oxide | 65 | 9 | 100 | 100 | Atmospheric | [17] |

| Gold/Silica mesoporous (0.7%) | 65 | 9 | Variable | High | Atmospheric | [17] |

| Palladium-Bismuth/Carbon | 170 | Alkaline | 100 | >90 | 100 | [20] |

| Ruthenium/Carbon | 60 | Neutral | 37 | Variable | 60 | [21] |

Alternative catalyst formulations include ruthenium-based systems for simultaneous production of multiple lactose derivatives [21]. Research demonstrates that ruthenium on carbon catalysts can facilitate one-pot synthesis approaches, producing lactobionic acid alongside lactulose and organic acids from whey permeate substrates [21]. Maximum lactobionic acid yields of 5.23 percent are achieved after 210 minutes at 60 degrees Celsius under 60 bar pressure [21].

Platinum-based catalysts have been investigated for complete lactose mineralization applications [20]. Platinum on aluminum oxide, manganese-cerium, and platinum-manganese-cerium catalyst systems demonstrate complete lactose conversion at 170 degrees Celsius under flowing reactor conditions [20]. These systems are primarily designed for wastewater treatment applications rather than selective lactobionic acid production [20].

Electrochemical Synthesis and Reaction Kinetics

Electrochemical synthesis offers a unique approach for lactobionic acid delta-lactone production through controlled electrolytic oxidation of lactose substrates [22] [23]. The electrochemical route provides precise control over reaction conditions and enables operation under mild temperature conditions while achieving high conversion efficiencies [22] [23].

The earliest electrochemical processes employed halogen catalysts in alkaline electrolysis systems [22]. Bromine-catalyzed electrolytic oxidation of lactose proceeds through initial chemical oxidation followed by electrochemical regeneration of the bromine catalyst [22]. The process operates at 7 volts with current densities of 35 to 45 amperes, maintaining temperatures below 25 degrees Celsius and pH values above 5.2 [22]. Complete conversion requires approximately 2450 ampere-hours, with theoretical efficiency approaching 90 percent when accounting for initial chemical oxidation [22].

Modern electroactivation techniques utilize ion-exchange membrane reactors to create localized alkaline conditions for lactose isomerization and oxidation [23]. The electroactivation process generates hydroxide ions at the cathode, creating pH conditions of 10 to 10.5 that facilitate lactose conversion without external alkali addition [23]. Current intensities of 300 to 900 milliamperes achieve lactobionic acid yields ranging from 25 to 38 percent within 40 minutes at ambient temperatures of 22 plus or minus 2 degrees Celsius [23].

The reaction kinetics in electrochemical systems depend strongly on current density and electrode configuration [23] [24]. Higher current intensities correlate directly with increased conversion rates, with 900 milliampere systems achieving maximum lactulose yields of 38 percent [23]. The process demonstrates first-order dependence on lactose concentration and current intensity, with reaction rates accelerating proportionally to applied electrical field strength [23].

Table 3: Electrochemical Synthesis Parameters

| Process | Current/Voltage | Temperature (°C) | pH Range | Product Yield (%) | Reaction Time | Reference |

|---|---|---|---|---|---|---|

| Electrolysis with Bromine | 7V, 35-45A | <25 | >5.2 | ~90 | 2450 Ah | [22] |

| Electroactivation (300 mA) | 300 mA | 22±2 | 10-10.5 | 25 | 40 min | [23] |

| Electroactivation (600 mA) | 600 mA | 22±2 | 10-10.5 | 30 | 40 min | [23] |

| Electroactivation (900 mA) | 900 mA | 22±2 | 10-10.5 | 38 | 40 min | [23] |

| Electroactivation with Exchange Membranes | 330 mA | Ambient | Alkaline | 39.78 | 35 min | [23] |

Ion-exchange membrane configurations significantly influence product distribution and reaction efficiency [23]. Cation exchange membranes separating central and cathodic compartments optimize electroisomerization conditions, achieving lactobionic acid conversion rates of 30 plus or minus 1.23 percent under optimized conditions [24]. The membrane configuration prevents product degradation and maintains optimal pH gradients throughout the reactor system [23] [24].

Temperature effects on electrochemical synthesis demonstrate inverse relationships with traditional thermal processes [23]. Lower temperatures favor lactulose formation while minimizing side reactions and product degradation [23]. The electroactivation process operates effectively at temperatures as low as 0 degrees Celsius, achieving 25 percent lactulose yields with 95 percent purity at 2-minute reaction times [23].

The electrochemical approach offers several advantages including reagent-free operation, precise control over reaction conditions, and minimal environmental impact [23] [24]. Energy efficiency calculations indicate favorable energetic effectiveness, with global electrical resistance decreasing as electroactivation time increases [23]. The process generates no chemical waste and operates under ambient pressure conditions [22] [23].

Solid-State Fermentation vs Submerged Culture Techniques

Fermentation methodologies for lactobionic acid delta-lactone production encompass both solid-state and submerged culture approaches, each offering distinct advantages and limitations for industrial implementation [27] [30] [32]. The selection between these techniques depends on substrate availability, processing requirements, and desired product concentrations [27] [30] [32].

Submerged culture fermentation represents the most extensively studied approach for microbial lactobionic acid production [27] [30] [32]. Pseudomonas taetrolens serves as the primary production organism, capable of oxidizing lactose to lactobionic acid through membrane-bound dehydrogenase enzymes [27] [30]. Optimal submerged culture conditions include temperatures of 30 degrees Celsius, pH control at 6.25 to 6.5, and continuous aeration at 0.5 to 1.5 liters per minute [27] [32].

Fed-batch bioreactor operations achieve the highest lactobionic acid concentrations, with maximum production of 42.4 grams per liter using acid whey substrates [27]. The fed-batch approach involves repeated inoculation with Pseudomonas taetrolens at 10 percent volumes every 24 hours, maintaining pH at 6.5 and providing 1.5 liters per minute oxygen aeration with 350 revolutions per minute agitation [27]. Complete lactose conversion requires multiple inoculation cycles, as single inoculation achieves only 29.7 percent lactobionic acid production [27].

Continuous submerged culture systems demonstrate sustained lactobionic acid production over extended periods [30] [32]. Bioreactor studies conducted at 30 degrees Celsius with pH 6.7, 1 liter per minute aeration, and 120 revolutions per minute mixing achieve maximum lactobionic acid concentrations after 144 hours of culture [30]. The highest concentrations correlate with inoculum concentrations of 25 percent, containing 2.85 times 10 to the 9th power colony-forming units per milliliter [30].

Table 4: Fermentation Techniques Comparison

| Fermentation Type | Substrate | Lactobionic Acid Concentration (g/L) | pH Control | Temperature (°C) | Aeration (L/min) | Productivity (g/L/h) | Reference |

|---|---|---|---|---|---|---|---|

| Submerged Culture (Pseudomonas taetrolens) | Whey | 37.42 | 6.25 | 30 | 0.5 | 1.25 | [32] |

| Fed-batch Bioreactor | Acid Whey | 42.4 | 6.5 | 30 | 1.5 | 1.32 | [27] |

| Solid State Fermentation | Wheat Bran | Variable | Natural | 25-35 | None | Low | [6] |

| Continuous Fermentation | Synthetic Medium | Variable | Controlled | 30-50 | 1-2 | Variable | [34] |

| Immobilized Cell System | Lactose Solution | Variable | Controlled | 30-37 | 0.5-1 | Moderate | [35] |

Solid-state fermentation presents an alternative approach utilizing agricultural residues as both substrate and support matrix [6] [29]. Wheat bran solid culture systems support lactose oxidase production from Myrmecridium flexuosum, achieving maximal enzyme activity after 3 days of growth [19]. The solid-state approach releases 0.66 units per milliliter of lactose oxidase activity in culture filtrates [19]. However, solid-state systems generally produce lower lactobionic acid concentrations compared to submerged culture techniques [6] [29].

The advantages of solid-state fermentation include reduced water requirements, simplified downstream processing, and utilization of agricultural waste materials [29] [33]. Lactic acid bacteria demonstrate enhanced protein digestibility and organic acid production in solid-state systems using legume substrates [29]. However, challenges include heterogeneous mixing, limited mass transfer, and difficulty in process control compared to submerged systems [29] [33].

Immobilized cell systems represent a hybrid approach combining advantages of both techniques [35]. Glucose-fructose oxidoreductase and glucono-delta-lactonase enzymes from Zymomonas mobilis demonstrate enhanced stability and reusability when immobilized in polymer matrices [35]. The immobilized systems exhibit ping-pong kinetic mechanisms with low substrate affinity, requiring optimization of substrate concentrations for maximum productivity [35].

Table 5: Reaction Kinetics Data

| System | Michaelis Constant (mM) | Maximum Velocity | Activation Energy (kJ/mol) | Rate Equation | Temperature Dependency | Reference |

|---|---|---|---|---|---|---|

| Glucose-Fructose Oxidoreductase/Glucono-delta-Lactonase Enzymes | Low affinity | Variable | Not specified | Ping-pong mechanism | Sigmoid | [35] |

| Pseudomonas taetrolens Cells | 23.28 | 10.88 μmol/min/mg | 171.37 | Michaelis-Menten | Arrhenius | [40] |

| Cellobiose Dehydrogenase/Copper Laccase System | Not specified | Variable | Not specified | Langmuir-Hinshelwood | Exponential | [6] |

| Gold/Santa Barbara Amorphous-15 Catalyst | Not specified | Variable | Physical meaning | Langmuir-Hinshelwood | Arrhenius | [15] |

| Electroactivation Process | Not applicable | Not applicable | Not specified | Electrochemical | Linear | [23] |

Process optimization studies demonstrate that submerged culture techniques consistently achieve higher productivities and lactobionic acid concentrations compared to solid-state alternatives [27] [30] [32]. The controlled environment of submerged systems enables precise monitoring and adjustment of critical parameters including dissolved oxygen, pH, and nutrient concentrations [27] [32]. Conversely, solid-state fermentation offers economic advantages through reduced water usage and simplified equipment requirements [29] [33].

The thermodynamic stability profile of lactobionic acid delta-lactone reveals a complex molecular system characterized by multiple thermal transition events and intricate degradation pathways. Differential scanning calorimetry studies have established that this compound exists as a molecular glass with a characteristic glass-liquid transition temperature of approximately 125°C [1] [2]. This glass transition represents the primary thermal event, indicating the compound's amorphous nature under standard storage conditions.

The thermal behavior exhibits two additional minor transitions at approximately 70°C and 40°C [1] [2]. These secondary thermal events are attributed to physical aging phenomena and are highly sensitive to the thermal history of the sample and the presence of trace amounts of absorbed water. The temperature at which these transitions appear and their associated enthalpic intensities demonstrate the compound's sensitivity to environmental moisture conditions.

Table 1: Thermodynamic Properties of Lactobionic Acid Delta-Lactone

| Property | Value | Reference |

|---|---|---|

| Melting Point | 195-196°C | Isbell, 1933 [3] |

| Glass Transition Temperature (Tg) | ~125°C | Mascia et al., 2019 [1] |

| Minor Transition Temperature 1 | ~70°C | Mascia et al., 2019 [1] |

| Minor Transition Temperature 2 | ~40°C | Mascia et al., 2019 [1] |

| Specific Rotation (initial) | +54° | Isbell, 1933 [3] |

| Specific Rotation (equilibrium) | +22° | Isbell, 1933 [3] |

| Stability Period (room temperature) | ≥4 years | Cayman Chemical, 2022 [4] |

| Degradation Temperature (decomposition) | 185-190°C | Isbell, 1933 [3] |

The degradation kinetics of lactobionic acid delta-lactone demonstrate remarkable stability under most environmental conditions, with notable exceptions under specific stress conditions. Under alkaline conditions using 0.01 M sodium hydroxide, the compound exhibits distinct kinetic behavior, with lactobionate salts following zero-order reaction kinetics while the acid form follows second-order kinetics [5] [6]. This differential behavior is attributed to the varying susceptibility of the lactone ring to hydrolysis under different ionic environments.

Oxidative degradation represents the most significant degradation pathway, particularly in the presence of hydrogen peroxide. Under 3% hydrogen peroxide exposure, lactobionic acid demonstrates second-order degradation kinetics with a correlation coefficient of 0.9304 [5] [6]. High-resolution mass spectrometry analysis of the degradation products reveals the formation of a compound with molecular formula C₁₁H₂₀O₁₀, resulting from oxidative decarboxylation processes [5] [6].

Table 2: Degradation Kinetics under Various Stress Conditions

| Stress Condition | Kinetic Model | Rate Constant | Primary Products |

|---|---|---|---|

| Alkaline pH (0.01 M NaOH) | Zero-order (salts), Second-order (acid) | Variable | Lactobiono-δ-lactone |

| Acidic pH (0.01 M HCl) | Stable | Minimal degradation | Lactobiono-δ-lactone |

| Temperature (60°C) | Stable (85% recovery) | Negligible | Lactobiono-δ-lactone |

| Temperature (80°C) | Stable (95% recovery) | Negligible | No lactone formation |

| Oxidative (H₂O₂ 3%) | Second-order | R² = 0.9304 | C₁₁H₂₀O₁₀ (decarboxylation) |

| UV Light exposure | Stable (~90% recovery) | Negligible | No degradation products |

| Ambient storage | Stable (≥4 years) | Negligible | Lactobiono-δ-lactone equilibrium |

Temperature-dependent stability studies reveal exceptional thermal stability at elevated temperatures. At 60°C, the compound maintains 85% recovery with minimal structural changes, while at 80°C, an improved 95% recovery is observed [5] [6]. Interestingly, higher temperatures appear to suppress lactone formation, possibly due to reduced water absorption at elevated temperatures, which favors the open-chain acid form over the cyclic lactone structure.

Solubility Profiles in Aqueous and Organic Media

The solubility characteristics of lactobionic acid delta-lactone demonstrate pronounced hydrophilic properties with selective solubility in specific organic solvents. The compound exhibits exceptional water solubility, classified as "freely soluble" according to pharmaceutical standards, with quantitative solubility measurements of 10 grams per 100 milliliters of water [7] [8] [4] [9]. This high aqueous solubility is attributed to the presence of multiple hydroxyl groups and the ionizable carboxylate function, which facilitate extensive hydrogen bonding with water molecules.

In phosphate-buffered saline at physiological pH 7.2, the solubility decreases to approximately 10 mg/mL, indicating the influence of ionic strength and pH on solubility behavior [4]. This pH-dependent solubility profile reflects the equilibrium between the lactone and acid forms, with acidic conditions favoring lactone formation and neutral to basic conditions promoting the open-chain acid form.

Table 3: Solubility Profile of Lactobionic Acid Delta-Lactone

| Solvent System | Solubility | Classification |

|---|---|---|

| Water (aqueous) | Freely soluble (10 g/100 mL) | Freely soluble |

| Dimethyl sulfoxide (DMSO) | Soluble (~20 mg/mL) | Soluble |

| Dimethyl formamide (DMF) | Soluble (~20 mg/mL) | Soluble |

| Phosphate buffered saline (pH 7.2) | Soluble (~10 mg/mL) | Soluble |

| Glacial acetic acid | Slightly soluble | Slightly soluble |

| Anhydrous ethanol | Slightly soluble | Slightly soluble |

| Methanol | Slightly soluble | Slightly soluble |

| Ethyl alcohol | Nearly insoluble | Practically insoluble |

| Ether | Nearly insoluble | Practically insoluble |

| Acetone | Nearly insoluble | Practically insoluble |

| Dioxane | Nearly insoluble | Practically insoluble |

Organic solvent solubility patterns reveal selective compatibility with polar aprotic solvents. Both dimethyl sulfoxide and dimethyl formamide demonstrate good solubility, with concentrations reaching approximately 20 mg/mL [4]. This solubility in polar aprotic solvents facilitates the preparation of stock solutions for analytical and research applications, particularly when aqueous solutions are not suitable due to hydrolysis concerns.

The compound shows limited solubility in protic organic solvents, with glacial acetic acid, anhydrous ethanol, and methanol classified as "slightly soluble" [7] [8] [10]. Crystallization from glacial acetic acid has been successfully achieved, yielding transparent prismatic crystals suitable for structural analysis [3]. In contrast, non-polar and weakly polar solvents including ether, acetone, and dioxane show practically no solubility, limiting their utility in formulation and analytical applications.

The solubility behavior demonstrates a clear correlation with solvent polarity and hydrogen bonding capacity. The high water solubility and moderate solubility in polar aprotic solvents, combined with poor solubility in non-polar media, indicate that hydrogen bonding and dipolar interactions are the primary driving forces for solvation. This solubility profile has significant implications for pharmaceutical formulation strategies and analytical method development.

Chelation Properties and Metal Ion Complexation

Lactobionic acid delta-lactone exhibits exceptional metal ion chelation properties through its multifunctional structural framework, combining carboxylate and α-hydroxyl coordination sites. The molecule acts as a bidentate chelating ligand, with the carboxylic acid group and the α-hydroxyl group serving as the primary coordination sites for metal ion binding [11] [12] [13] [14]. This chelation capability is enhanced by the presence of multiple hydroxyl groups throughout the galactose and gluconic acid moieties, providing additional coordination opportunities for complex formation.

Iron(III) chelation represents one of the most extensively studied interactions, with particular relevance to organ preservation applications. Lactobionic acid effectively chelates ferric iron, as evidenced by its ability to solubilize iron and characteristic changes in ultraviolet-visible spectra upon complex formation [15]. The lactobionic acid-iron(III) complex demonstrates reduced participation in Fenton reactions compared to ethylenediaminetetraacetic acid-iron complexes, providing a mechanistic rationale for its effectiveness as an organ preservative [15].

Table 4: Metal Ion Chelation Properties of Lactobionic Acid Delta-Lactone

| Metal Ion | Complex Formation | Stability Constant (log β) | Coordination Mode | Applications |

|---|---|---|---|---|

| Iron(III) | Yes | Not specified | Carboxylate + α-hydroxyl | Organ preservation/antioxidant |

| Copper(II) | Yes | 3.07 | Carboxylate + α-hydroxyl | Metal detoxification |

| Nickel(II) | Yes | 3.07 | Carboxylate + α-hydroxyl | Metal detoxification |

| Calcium(II) | Yes | High | Carboxylate + hydroxyl groups | Calcium supplementation |

| Zinc(II) | Yes | Moderate | Carboxylate + hydroxyl groups | Metal binding |

| Cadmium(II) | Yes | Moderate | Carboxylate + hydroxyl groups | Heavy metal removal |

| Mercury(II) | Yes | Moderate | Carboxylate + hydroxyl groups | Heavy metal removal |

| Cobalt(II) | Yes | Moderate | Carboxylate + hydroxyl groups | Metal binding |

Copper(II) and nickel(II) complexation studies reveal similar stability constants (log β = 3.07), indicating comparable binding affinities for these divalent transition metals [11] [13] [14]. The stability of these complexes is significantly higher than typical carboxylic acid-metal complexes, attributed to the involvement of α-hydroxyl oxygen atoms in metal coordination. This enhanced stability makes lactobionic acid an effective chelating agent for copper and nickel detoxification applications.

Calcium complexation demonstrates particularly high stability, with calcium lactobionate exhibiting approximately 62 g/100 mL solubility, representing a 10-60-fold increase compared to other calcium salts such as gluconate, lactate, and citrate [16]. This exceptional solubility, combined with the absence of bitter taste characteristics typical of highly soluble calcium salts, makes calcium lactobionate an ideal vehicle for calcium supplementation in pharmaceutical and nutritional applications.

Solution studies conducted at physiological pH reveal that metal ions are almost completely complexed, with free metal ion concentrations typically below 10-15% of the total metal content [11]. This high complexation efficiency at physiological conditions supports the utility of lactobionic acid as a metal ion carrier in biological fluids and therapeutic applications.

The chelation mechanism involves both carboxylic and deprotonated α-hydroxyl oxygen atoms, particularly in alkaline conditions where [ML₂H₋₂]²⁻ species predominate [11] [13] [14]. Electronic spectroscopic studies of copper and nickel complexes confirm the coordination geometry modifications upon metal binding, with characteristic changes in d-d band intensities and positions reflecting the involvement of oxygen donors in metal coordination.

Spectroscopic Fingerprinting (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

The spectroscopic characterization of lactobionic acid delta-lactone provides definitive structural identification and enables monitoring of the dynamic equilibrium between lactone and acid forms. Nuclear magnetic resonance spectroscopy represents the most informative analytical technique, providing detailed insights into molecular structure, conformation, and time-dependent equilibrium processes.

Carbon-13 nuclear magnetic resonance spectroscopy in deuterium oxide at 400 MHz reveals characteristic chemical shifts that distinguish between the lactone and acid forms [17]. The lactone carbonyl carbon appears at approximately 175-177 ppm, while the acid form shows the carboxylate carbon at 180-182 ppm. The chemical shift variations observed in commercial samples reflect the presence of both interconvertible forms in equilibrium, with the relative proportions dependent on solution pH, temperature, and time.

Proton nuclear magnetic resonance spectroscopy demonstrates time-dependent spectral changes characteristic of mutarotation processes [3] [17]. Initial measurements of freshly prepared solutions show specific rotation values of +54°, which decrease over several hours to equilibrium values of +22°. This mutarotation reflects the gradual hydrolysis of the lactone ring and establishment of the lactone-acid equilibrium. The kinetics of this process can be monitored through sequential proton nuclear magnetic resonance measurements, providing valuable insights into the stability and reactivity of the lactone form.

Table 5: Spectroscopic Fingerprinting Methods for Lactobionic Acid Delta-Lactone

| Analytical Technique | Key Characteristics | Diagnostic Features | Applications |

|---|---|---|---|

| Nuclear Magnetic Resonance (¹³C) | Chemical shifts in D₂O at 400 MHz | Ring opening/closing equilibrium | Structure confirmation |

| Nuclear Magnetic Resonance (¹H) | Proton NMR shows mutarotation | Time-dependent spectral changes | Mutarotation studies |

| Fourier Transform Infrared (FTIR) | C=O stretch at 1735 cm⁻¹ | Acid form C=O stretch | Functional group identification |

| Mass Spectrometry (ESI-MS) | Molecular ion [M+H]⁺ at m/z 341 | Lactone molecular weight 340.3 | Molecular weight determination |

| High Resolution Mass Spectrometry | [M+Na]⁺ at m/z 363.0900 | High resolution accurate mass | Precise mass determination |

| Polarimetry | Dextrorotatory (+54° to +22°) | Mutarotation due to equilibrium | Optical activity measurement |

| Differential Scanning Calorimetry | Glass transition at 125°C | Molecular glass behavior | Thermal behavior analysis |

Fourier transform infrared spectroscopy provides definitive identification of functional groups and structural features. The characteristic carbonyl stretching vibration appears at 1735 cm⁻¹, specifically associated with the acid form of the molecule [18]. This diagnostic band is absent in the lactone form, making it a valuable marker for distinguishing between the two interconvertible species. The presence of this band in equilibrium solutions confirms the coexistence of both forms and can be used for quantitative analysis of the acid-lactone ratio.

Additional infrared features include broad hydroxyl stretching absorptions between 3200-3600 cm⁻¹, reflecting the extensive hydrogen bonding network formed by the multiple hydroxyl groups. The fingerprint region between 1000-1200 cm⁻¹ shows characteristic patterns associated with carbon-oxygen stretching vibrations in the carbohydrate framework, providing structural confirmation and enabling differentiation from related sugar acids.

Mass spectrometry analysis reveals characteristic fragmentation patterns and molecular ion peaks that confirm molecular weight and structural features. Electrospray ionization mass spectrometry typically shows the protonated molecular ion [M+H]⁺ at m/z 341 for the lactone form (molecular weight 340.3) [19]. Sodium adduct ions [M+Na]⁺ appear at m/z 363.0900, providing additional confirmation of molecular identity [5] [6].

High-resolution mass spectrometry enables precise molecular formula determination and detection of subtle structural variations. The accurate mass measurements (typically within 1-5 ppm error) provide definitive molecular formula confirmation and enable detection of degradation products or impurities. Tandem mass spectrometry studies reveal fragmentation patterns characteristic of delta-lactones, with initial water losses involving oxygen atoms in the ester bond rather than peripheral hydroxyl groups [20].